Tert-butyl 4-{4-[(prop-2-enamido)methyl]-1h-1,2,3-triazol-1-yl}piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-{4-[(prop-2-enamido)methyl]-1h-1,2,3-triazol-1-yl}piperidine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring, a triazole ring, and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-{4-[(prop-2-enamido)methyl]-1h-1,2,3-triazol-1-yl}piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the triazole ring through a cycloaddition reaction. The final step involves the addition of the tert-butyl ester group. The reaction conditions often require the use of catalysts, such as copper(I) iodide, and solvents like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-{4-[(prop-2-enamido)methyl]-1h-1,2,3-triazol-1-yl}piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Tert-butyl 4-{4-[(prop-2-enamido)methyl]-1h-1,2,3-triazol-1-yl}piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying biological processes involving piperidine and triazole rings.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 4-{4-[(prop-2-enamido)methyl]-1h-1,2,3-triazol-1-yl}piperidine-1-carboxylate involves its interaction with specific molecular targets. The triazole ring can form strong hydrogen bonds with enzymes or receptors, while the piperidine ring provides structural stability. This compound can modulate the activity of its targets by either inhibiting or activating them, depending on the context .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(4-(dimethylamino)piperidine-1-yl)-2-methoxy-5-(prop-2-enamido)phenylcarbamate: Similar in structure but with different functional groups.
Tert-butyl 4-(4-(2-aminoethyl)phenyl)piperidine-1-carboxylate: Shares the piperidine and tert-butyl ester groups but lacks the triazole ring.
Uniqueness
Tert-butyl 4-{4-[(prop-2-enamido)methyl]-1h-1,2,3-triazol-1-yl}piperidine-1-carboxylate is unique due to its combination of a piperidine ring, a triazole ring, and a tert-butyl ester group. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound in scientific research .
Properties
IUPAC Name |
tert-butyl 4-[4-[(prop-2-enoylamino)methyl]triazol-1-yl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O3/c1-5-14(22)17-10-12-11-21(19-18-12)13-6-8-20(9-7-13)15(23)24-16(2,3)4/h5,11,13H,1,6-10H2,2-4H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKJHHYCYFVKDKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2C=C(N=N2)CNC(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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